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Compound Name: hCAXII-IN-3

Cat. No.: B12395617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hCAXII-IN-3, a potent

human carbonic anhydrase (hCA) inhibitor, in molecular docking studies. This document

outlines the inhibitor's known biochemical data, a detailed protocol for in silico analysis of its

interaction with human carbonic anhydrase XII (hCA XII), and the broader context of hCA XII's

role in physiological and pathological processes.

Introduction to hCAXII-IN-3
hCAXII-IN-3 (also known as Compound 16) is a human carbonic anhydrase inhibitor with

nanomolar potency against several isoforms.[1] Of particular interest is its strong inhibition of

the transmembrane, tumor-associated isoform hCA XII.[1] hCA XII is overexpressed in various

cancers and contributes to the acidification of the tumor microenvironment, promoting tumor

growth, invasion, and resistance to therapy.[2][3] Molecular docking is a crucial computational

technique used to predict the binding mode and affinity of inhibitors like hCAXII-IN-3 to their

protein targets, thereby guiding the design of more potent and selective anticancer agents.[2]

[4][5]

Quantitative Data for hCAXII-IN-3
The inhibitory activity of hCAXII-IN-3 has been evaluated against four key human carbonic

anhydrase isoforms. The data clearly indicates potent inhibition of isoforms II, IX, and XII, with

weaker activity against isoform I.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12395617?utm_src=pdf-interest
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://www.medchemexpress.com/hcaii-in-3.html
https://www.medchemexpress.com/hcaii-in-3.html
https://pubmed.ncbi.nlm.nih.gov/37694943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942523/
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37694943/
https://www.researchgate.net/publication/314136288_STUDY_OF_BINDING_INTERACTIONS_OF_HUMAN_CARBONIC_ANHYDRASE_XII
https://www.researchgate.net/publication/314136288_STUDY_OF_BINDING_INTERACTIONS_OF_HUMAN_CARBONIC_ANHYDRASE_XII/fulltext/58b6de5045851591c5d54101/STUDY-OF-BINDING-INTERACTIONS-OF-HUMAN-CARBONIC-ANHYDRASE-XII.pdf
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://www.benchchem.com/product/b12395617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoform Ki (nM)

hCA I 403.8

hCA II 5.1

hCA IX 10.2

hCA XII 5.2

Table 1: Inhibitory Potency (Ki) of hCAXII-IN-3

against various human Carbonic Anhydrase

isoforms.[1]

Mechanism of Action and Inhibition of hCA XII
Human carbonic anhydrases are zinc-metalloenzymes that catalyze the reversible hydration of

carbon dioxide to bicarbonate and a proton.[3][6][7] This reaction is fundamental to pH

regulation.[3][8] The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a

nucleophile.[9] Inhibitors like hCAXII-IN-3 typically function by coordinating to the catalytic zinc

ion (Zn²⁺) in the active site, displacing the zinc-bound water/hydroxide and preventing the

binding of the CO₂ substrate.[6] The sulfonamide group, a common feature in many CA

inhibitors, is a classic zinc-binding group.[6][10]
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hCA XII Catalytic Cycle Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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